Jellein-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
PFKISIHL |
Origin of Product |
United States |
Biological Activities of Jellein 1
Antimicrobial Spectrum and Potency
This compound demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
This compound is effective against a wide array of Gram-positive and Gram-negative bacteria. nih.gov This includes clinically relevant pathogens known for their resistance to conventional antibiotics. researchgate.netnih.gov
In addition to its antibacterial properties, this compound has also shown activity against certain fungal species, including pathogenic yeasts of the Candida genus. mdpi.comresearchgate.net
Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | MRSA | - | 128 | researchgate.netnih.gov |
| Escherichia coli | ESBL-producing | - | 32 | researchgate.netnih.gov |
| Pseudomonas aeruginosa | Piperacillin-resistant | - | 32 | researchgate.netnih.gov |
| Klebsiella pneumoniae | ATCC 13883 | 10 | - | mdpi.com |
| Klebsiella pneumoniae | Colistin-Resistant | 16 - 128 | - | mdpi.com |
| Listeria monocytogenes | - | - | - | nih.gov |
| Candida albicans | - | 256 | - | mdpi.comresearchgate.net |
| Candida tropicalis | - | 64 | - | mdpi.com |
| Candida parapsilosis | - | 256 | - | mdpi.com |
| Candida glabrata | - | 128 | - | mdpi.com |
Mechanism of Action
The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes. plos.orgnih.gov Its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the microbial cell surface. plos.org Following this initial binding, the peptide's amphipathic structure allows it to insert into and permeabilize the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death. researchgate.netplos.org Studies have shown that this compound can cause the release of DNA/RNA from bacterial cells, confirming its membrane-disruptive activity. mdpi.com
Immunomodulatory Properties
Beyond its direct antimicrobial effects, this compound has been shown to modulate the host immune response. Research indicates that it can influence the production of cytokines, which are key signaling molecules in the immune system. For instance, in a study involving Galleria mellonella larvae, this compound was found to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. nih.govresearchgate.net This suggests that this compound may help to control the inflammatory response associated with infections.
Immunomodulatory Effects of this compound
| Cytokine | Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Reduced Production | Galleria mellonella larvae | nih.govresearchgate.net |
| IL-6 | Reduced Production | Galleria mellonella larvae | nih.govresearchgate.net |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. While comprehensive data on its IC50 values against a wide range of cancer cell lines is still emerging, some studies have investigated its toxicity towards certain cancer cells. For example, this compound has shown low toxicity towards HeLa cervical cancer cells in some assays. mdpi.com The proposed mechanism for the anticancer activity of some antimicrobial peptides involves the selective disruption of the membranes of cancer cells, which often have different lipid compositions and surface charges compared to normal cells. Further research is needed to fully elucidate the anticancer potential and mechanism of this compound.
Synthetic Strategies and Production Methodologies for Jellein 1
Chemical Synthesis of Jellein-1
Chemical synthesis allows for the precise assembly of the peptide sequence and the introduction of modifications. smolecule.combachem.com This method is particularly useful for creating analogues with altered properties. bachem.comnih.gov
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, typically a resin. bachem.combiotage.compeptide.com This method simplifies purification as reagents and by-products are easily removed by filtration. bachem.combiotage.com
The general process involves anchoring the C-terminal amino acid to the resin, followed by iterative cycles of N-terminal deprotection and coupling of the next protected amino acid. bachem.combeilstein-journals.org Two common protecting group strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The Fmoc strategy is often preferred for routine synthesis due to milder deprotection conditions. csic.es
For this compound, SPPS allows for the controlled assembly of its eight amino acids (Thr-Pro-Gly-Gly-Phe-Gly-His-Pro). smolecule.com Researchers have synthesized this compound and its analogues using solid-phase methods to study their biological activities. nih.govresearchgate.net For instance, studies involving synthetic analogues with modifications at specific amino acid positions have been conducted to investigate the impact on antimicrobial activity. nih.gov
Solution-phase peptide synthesis involves coupling amino acids in a homogeneous solution. rsc.orgresearchgate.net While historically significant, this method can be more laborious than SPPS, often requiring purification steps like recrystallization or chromatography after each coupling step. biotage.comresearchgate.net However, advancements in solution-phase techniques, such as those utilizing Group-Assisted Purification (GAP) chemistry, aim to simplify purification and reduce solvent usage. rsc.orgmdpi.com
While SPPS is frequently cited for this compound synthesis and analogue creation, solution-phase techniques could potentially be applied, particularly for shorter sequences or in conjunction with innovative purification strategies. bachem.com
Biotechnological Production of this compound and Derivatives
Biotechnological methods offer alternative routes for producing peptides, potentially providing more cost-effective and scalable options compared to chemical synthesis, especially for longer peptides or those with complex modifications. smolecule.comfrontiersin.org
Recombinant DNA technology can be used to express this compound in microbial systems. smolecule.comfrontiersin.org Organisms such as Escherichia coli or yeast species can be engineered to produce this compound. smolecule.comfrontiersin.org this compound is derived from the larger precursor protein, Major Royal Jelly Protein 1 (MRJP-1). nih.govresearchgate.net Recombinant production of MRJP-1 in expression systems like E. coli and yeast has been reported. betalifesci.comcusabio.comabcam.com This recombinant MRJP-1 can then potentially be processed to yield this compound. betalifesci.comcusabio.com
Expression systems for recombinant MRJP1 have been developed, with the protein being produced in organisms like E. coli and yeast. betalifesci.comcusabio.comabcam.com
| Expression System | Source Species | Target Protein | Reported Size (kDa) | Purity (%) |
|---|---|---|---|---|
| E.coli | Apis mellifera | MRJP1 | ~73.9 | >90 |
| Yeast | Apis mellifera | MRJP1 | ~48.9 | >90 |
Microbial fermentation can be employed for the production of peptides, including potential this compound analogues. While direct fermentation for natural this compound production might be limited by its origin from royal jelly, microbial systems can be engineered to produce modified or analogous peptide sequences. frontiersin.org Research into microbial production of antimicrobial peptides in general is ongoing, with organisms like Escherichia coli, Bacillus subtilis, Pichia pastoris, and Saccharomyces cerevisiae being explored as expression hosts for various peptides. frontiersin.org
Natural Extraction and Purification Techniques for this compound
This compound is naturally found in royal jelly. smolecule.comresearchgate.net Extraction and purification techniques are used to isolate this compound from this natural source. Chromatography is a key technique employed for the purification of this compound from royal jelly. smolecule.comresearchgate.net
Studies on the purification of jelleines from royal jelly have utilized methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This process typically involves solubilizing the royal jelly, followed by centrifugation and filtration. researchgate.net The soluble fraction is then subjected to chromatographic separation to isolate the individual jellein peptides. researchgate.net Mass spectrometry techniques, such as ESI-Tof-MS/MS, are used to confirm the identity and homogeneity of the purified peptides. researchgate.net
Extraction and purification of antimicrobial peptides from various natural sources generally involve techniques like solid-phase extraction, chemical extraction, chromatography, gel electrophoresis, and filtration. banglajol.info For this compound from royal jelly, chromatographic methods, particularly RP-HPLC, have been effective in isolating the peptide. researchgate.net
| Technique | Application for this compound Extraction/Purification |
| Chromatography (e.g., RP-HPLC) | Primary method for purification from royal jelly. smolecule.comresearchgate.net |
| Centrifugation | Used in the initial processing of royal jelly. researchgate.net |
| Filtration | Used to process royal jelly extract. researchgate.net |
| Mass Spectrometry (e.g., ESI-Tof-MS/MS) | Used for identification and characterization. researchgate.net |
Molecular and Cellular Mechanisms of Action of Jellein 1
Membrane Interaction and Permeabilization Mechanisms
The initial and most critical step in Jellein-1's antimicrobial activity is its interaction with and subsequent permeabilization of the microbial cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, leading to the formation of pores and the ultimate loss of membrane integrity.
Electrostatic and Hydrophobic Interactions with Biological Membranes
As a cationic peptide, this compound's initial approach to the microbial cell surface is largely governed by electrostatic interactions. The positively charged amino acid residues within this compound are attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic attraction facilitates the accumulation of this compound on the membrane surface.
Following this initial binding, hydrophobic interactions play a crucial role in the peptide's insertion into the lipid bilayer. The hydrophobic residues of this compound interact with the acyl chains of the membrane phospholipids, driving the peptide into the hydrophobic core of the membrane. This dual nature of electrostatic and hydrophobic interactions is a hallmark of many antimicrobial peptides and is fundamental to their ability to selectively target and disrupt microbial membranes over those of host cells.
The table below summarizes the key interactions involved in this compound's association with biological membranes.
| Interaction Type | Description | Key Molecular Players |
| Electrostatic | Initial attraction and binding of this compound to the microbial membrane surface. | Positively charged this compound residues (e.g., Lysine, Arginine) and negatively charged membrane components (e.g., LPS, teichoic acids). |
| Hydrophobic | Insertion of this compound into the lipid bilayer. | Hydrophobic this compound residues and the acyl chains of membrane phospholipids. |
Pore Formation Dynamics within Microbial Membranes
Upon insertion into the microbial membrane, this compound monomers are thought to aggregate and form transmembrane pores or channels. nih.gov The formation of these pores is a dynamic process that disrupts the membrane's barrier function, leading to the leakage of intracellular contents, such as ions, ATP, and even larger molecules like proteins and nucleic acids. mdpi.com This efflux of essential components and the concurrent influx of water and other external substances disrupt the cellular osmotic balance and transmembrane potential, ultimately resulting in cell lysis and death. mdpi.com
The exact architecture of the pores formed by this compound is still under investigation, but common models for antimicrobial peptide-induced pore formation include the "barrel-stave" and "toroidal pore" models. In the barrel-stave model, the peptides aggregate to form a barrel-like structure that spans the membrane, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. In the toroidal pore model, the peptides induce the lipid monolayer to bend and fold back on itself, creating a pore that is lined by both the peptides and the lipid head groups.
Influence of Environmental pH on Membrane Disruptive Activity
Conversely, at neutral or alkaline pH, the histidine residues are less likely to be protonated, which may modulate the peptide's interaction with the membrane. This pH-dependent activity could be advantageous in specific infection microenvironments where the pH is naturally lower, such as in biofilms or at sites of inflammation.
The following table illustrates the effect of pH on the charge and potential activity of this compound.
| Environmental pH | Histidine Protonation State | Overall Peptide Charge | Predicted Membrane Interaction |
| Acidic (e.g., pH 5.5) | Protonated | Increased | Enhanced electrostatic attraction, potentially greater membrane disruption. researchgate.net |
| Neutral (e.g., pH 7.4) | Partially deprotonated | Moderate | Effective electrostatic attraction and membrane disruption. |
| Alkaline (e.g., pH 8.5) | Deprotonated | Reduced | Potentially weaker electrostatic attraction, may affect activity. |
Intracellular Target Modulation and Signal Transduction Interference
While the primary mechanism of this compound's antimicrobial action is the permeabilization of the cell membrane, there is emerging evidence to suggest that it may also exert its effects by targeting intracellular components and interfering with vital cellular processes.
Inhibition of Protein Biosynthesis Pathways
Following the disruption of the cell membrane, the leakage of essential intracellular molecules, including ions and ATP, creates an environment that is no longer conducive to vital cellular processes such as protein synthesis. The dissipation of the membrane potential and the loss of the proton motive force, which are direct consequences of pore formation, deprive the cell of the energy required for protein biosynthesis. Although this compound may not directly target ribosomal machinery, the downstream effects of membrane permeabilization effectively lead to a cessation of protein synthesis, contributing to the rapid demise of the microbial cell. mdpi.com
Interference with Nucleic Acid Biosynthesis
In addition to its effects on protein synthesis, this compound has been observed to interfere with nucleic acid integrity. Studies have shown that upon treatment with this compound, there is a significant release of 260 nm-absorbing materials, which correspond to DNA and RNA, from bacterial cells. mdpi.com This indicates that the pores formed by this compound are large enough to allow for the leakage of these macromolecules. Furthermore, some research suggests that this compound may be able to translocate across the compromised membrane and interact directly with intracellular nucleic acids. This interaction could potentially inhibit DNA replication and transcription, further contributing to the peptide's bactericidal activity. nih.gov The binding of this compound to genomic DNA could physically obstruct the action of polymerases and other enzymes essential for nucleic acid biosynthesis. nih.gov
Regulation of Intracellular Enzymatic Activities
Current scientific literature primarily focuses on the membrane-disrupting activities of this compound as its main mechanism of action against pathogens. Direct evidence detailing the specific regulation of intracellular enzymatic activities by this compound is limited. The profound impact of this compound on cell membrane integrity suggests that any observed alterations in intracellular enzyme function are likely secondary effects resulting from the loss of cellular homeostasis, ion gradient disruption, and leakage of cellular contents, rather than a direct and specific interaction with the enzymes themselves.
Modulation of Host Cell Responses (Preclinical Models)
In addition to its direct antimicrobial effects, this compound has been shown to modulate the host's cellular responses, particularly in the context of the immune system and inflammatory processes. These immunomodulatory and anti-inflammatory effects have been observed in preclinical invertebrate models.
Immunomodulatory Effects on Immune Cells
This compound has demonstrated the ability to influence the activity of immune cells in preclinical studies. In a Galleria mellonella larval model, this compound treatment was found to enhance the host's immune cell population. Specifically, it led to an increase in the number of hemocytes, which are the primary immune cells in insects responsible for phagocytosis and encapsulation of foreign invaders. This suggests that this compound can stimulate a cellular immune response, potentially leading to a more effective clearance of pathogens.
| Preclinical Model | Immune Cell Type | Observed Effect | Reference |
| Galleria mellonella (larvae) | Hemocytes | Increased cell count | nih.govresearchgate.net |
Influence on Inflammatory Processes
This compound has also been shown to exert a controlling influence on inflammatory processes, a critical aspect of the host's response to infection and injury. nih.gov In the same Galleria mellonella model, this compound demonstrated anti-inflammatory properties by reducing the production of key pro-inflammatory cytokines. nih.govresearchgate.net Treatment with this compound led to a dose- and time-dependent decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that were induced by bacterial infection. researchgate.net By downregulating these potent inflammatory mediators, this compound can help to mitigate excessive inflammation, which can otherwise lead to tissue damage.
| Preclinical Model | Inflammatory Marker | Observed Effect | Reference |
| Galleria mellonella (larvae) | Tumor Necrosis Factor-alpha (TNF-α) | Reduction in production | nih.govresearchgate.net |
| Galleria mellonella (larvae) | Interleukin-6 (IL-6) | Reduction in production | nih.govresearchgate.net |
Preclinical Biological Activities of Jellein 1 and Its Analogues
Antimicrobial Activity Profile
Jellein-1 and its derivatives exhibit a broad spectrum of antimicrobial activity. researchgate.netnih.govnih.gov These peptides, typically composed of 8-9 amino acid residues, are characterized by a net positive charge and a significant proportion of hydrophobic residues, traits common to many antimicrobial peptides. nih.gov Research has demonstrated their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoan parasites. nih.govresearchgate.netscite.ai
Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes)
This compound has demonstrated notable activity against several medically important Gram-positive bacteria. nih.govresearchgate.net Studies have reported its effectiveness against species such as Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. nih.govresearchgate.netresearchgate.net The peptide has also shown efficacy against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.gov The mechanism of action against L. monocytogenes has been shown to involve perturbation of the cell membrane's integrity, leading to leakage of cellular components. researchgate.netresearchgate.net
Analogues of this compound have been developed to enhance this antibacterial activity. For instance, an analogue enriched with arginine and leucine (B10760876) demonstrated potent activity against Gram-positive bacteria. researchgate.netnih.gov
Table 1: Antibacterial Efficacy of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | - | - | nih.govresearchgate.net |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 128 | nih.gov |
| Bacillus subtilis | - | - | nih.govresearchgate.net |
Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
This compound is also active against a range of Gram-negative bacteria. nih.govresearchgate.net Its efficacy has been documented against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net Notably, it has shown activity against clinically relevant resistant strains, including extended-spectrum beta-lactamase (ESBL)-producing E. coli (MIC 32 µg/mL) and piperacillin-resistant P. aeruginosa (MIC 32 µg/mL). nih.gov
Research into its mechanism suggests that this compound and its analogues can cause permeabilization of the outer membrane and disruption of the inner membrane of E. coli. researchgate.net Studies on colistin-resistant K. pneumoniae (CRKP) have shown MIC values for this compound ranging from 16 to 128 µM. mdpi.comresearchgate.net The peptide demonstrated a rapid bactericidal effect, killing all CRKP cells in a suspension within 150 minutes at a concentration of 200 µM. mdpi.comresearchgate.net
The development of novel this compound analogues has aimed to improve its activity against multidrug-resistant Gram-negative pathogens. researchgate.netnih.gov An analogue designated as "analog 15," which is rich in arginine and leucine, showed the most potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, with particular efficacy against multi-drug resistant P. aeruginosa in both in vitro and in vivo models. researchgate.netnih.gov
Table 2: Antibacterial Efficacy of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC | Reference |
|---|---|---|---|
| Escherichia coli (ESBL-producing) | Clinical Isolate | 32 µg/mL | nih.gov |
| Pseudomonas aeruginosa (piperacillin-resistant) | Clinical Isolate | 32 µg/mL | nih.gov |
| Klebsiella pneumoniae (colistin-resistant) | Clinical Isolates | 16 to 128 µM | mdpi.comresearchgate.net |
| K. pneumoniae | KCTC 2242 | 8 µM | mdpi.com |
Antifungal Efficacy against Fungal Species (e.g., Candida albicans)
This compound possesses significant antifungal properties. scite.ainovoprolabs.com Its activity against various Candida species, which are common causes of fungal infections in humans, has been a key area of research. researchgate.net Studies have demonstrated that this compound exhibits potent in vitro and in vivo antifungal activity against Candida albicans. researchgate.net
The peptide exerts a rapid microbicidal effect on fungal cells. Against C. albicans, maximum activity was observed after 180 minutes of incubation at a concentration of 256 µM. mdpi.comresearchgate.net The proposed mechanisms for its antifungal action include increasing the production of cellular reactive oxygen species (ROS) and binding to the fungal genomic DNA. researchgate.net An important finding is that repeated treatment with this compound did not appear to induce drug resistance in fungal cells. researchgate.net
Table 3: Antifungal Efficacy of this compound against Candida Species
| Fungal Species | Concentration for Max. Activity (Time) | Reference |
|---|---|---|
| Candida albicans | 256 µM (180 min) | mdpi.comresearchgate.net |
Antiparasitic Efficacy against Protozoan Parasites (e.g., Leishmania major)
Beyond its antibacterial and antifungal effects, this compound has shown potential as an antiparasitic agent. nih.gov Research has specifically investigated its efficacy against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. researchgate.netnih.gov
An in vitro study explored the anti-leishmanial effect of this compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of L. major. researchgate.netnih.gov The findings indicated that this compound limits the number of L. major promastigotes. The mechanism of action appears to involve pore formation in the parasite's membrane and alteration of the membrane potential, rather than inducing apoptosis. researchgate.netnih.gov In contrast, a lauric acid-conjugated form of Jellein was found to be ineffective, suggesting that specific structural features are crucial for its antiparasitic activity. researchgate.netnih.gov
Anti-biofilm Formation and Eradication Studies
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. This compound has demonstrated the ability to both inhibit the formation of and eradicate established biofilms. mdpi.com
Studies have proven the activity of this compound against biofilms of Staphylococcus aureus and Listeria monocytogenes. mdpi.com In the case of colistin-resistant Klebsiella pneumoniae, this compound was able to reduce the biomass of mature biofilms at concentrations of 80 µM and 160 µM. mdpi.com Furthermore, it significantly reduced the viability of the bacterial cells within the biofilm at concentrations as low as 32 µM. mdpi.com
An analogue of this compound also showed potent inhibition of biofilm formation by multi-drug resistant Pseudomonas aeruginosa. researchgate.netnih.gov Research indicates that this compound exerted anti-biofilm activity against P. aeruginosa at a concentration of 256 μM. researchgate.net
Antitumor Research in In Vitro and Non-Human In Vivo Models
The potential of this compound as an antitumor agent has been explored in preclinical studies. Research suggests that Jellein-I may indirectly modulate the growth of tumor cells. nih.gov While this compound itself is noted for this activity, other analogues in the jelleine family have not demonstrated the same potential. nih.gov The acidic environment characteristic of solid tumors may play a role in the peptide's lytic activity by protonating its histidine residues, thereby activating them. researchgate.net Further research is required to fully elucidate the mechanisms and therapeutic potential of this compound in oncology.
Modulation of Tumor Cell Growth
This compound and its derivatives have been shown to modulate tumor cell growth, primarily through indirect mechanisms and by targeting associated microorganisms. nih.govresearchgate.net Research has focused on the peptide's ability to inhibit pathogens that contribute to cancer progression.
An optimized halogenated analogue of this compound, known as Br-J-I, has demonstrated significant activity in the context of colorectal cancer (CRC). researchgate.net Studies have linked the bacterium Fusobacterium nucleatum (F. nucleatum) to the development and progression of CRC. researchgate.net Preclinical investigations found that Br-J-I exhibits potent antibacterial activity against F. nucleatum. researchgate.net In xenograft tumor models derived from CRC cells, F. nucleatum was shown to promote tumor growth. Treatment with Br-J-I successfully suppressed the bacterial load, which in turn inhibited the F. nucleatum-induced growth of colorectal cancer. researchgate.net Furthermore, this analogue demonstrated superior anti-CRC effects when compared to the common antibiotic metronidazole and was found to sensitize cancer cells to the chemotherapeutic agent 5-fluorouracil. researchgate.net
While this compound itself is noted to indirectly modulate tumor cell growth, other analogues have been developed to enhance this activity. researchgate.netresearchgate.net For instance, the analogue JIF2W was reported to have increased anticancer activity, though this came at the expense of higher toxicity toward human cells in preclinical models. researchgate.net
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| Br-J-I | Colorectal cancer (CRC) cell-derived xenograft tumors | Inhibited F. nucleatum-induced CRC growth by suppressing the bacterial load. | researchgate.net |
| JIF2W | In vitro cell models | Showed increased anticancer activity compared to the parent this compound. | researchgate.net |
Investigation of Antitumor Mechanisms in Cell Lines
The antitumor mechanisms of this compound and its analogues are primarily linked to their properties as cationic antimicrobial peptides (CAPs). nih.govresearchgate.net The cell membranes of cancer cells differ from those of healthy cells; they tend to have a higher net negative charge. nih.govsemanticscholar.org This is due to an increased presence of anionic molecules like phosphatidylserine and O-glycosylated mucins on the outer surface of the tumor cell membrane. nih.gov
This difference in surface charge creates a selective targeting opportunity for cationic peptides. nih.govresearchgate.net The positive charge of this compound and its analogues facilitates an electrostatic attraction to the negatively charged cancer cell membranes. researchgate.net Following this initial interaction, the peptide's amphipathic nature allows it to disrupt the membrane, leading to increased permeability and eventual cell lysis. nih.govnih.gov
In the specific case of the analogue Br-J-I, its antitumor mechanism in colorectal cancer is associated with its action against Fusobacterium nucleatum. Research suggests that Br-J-I may target the membrane-associated FadA adhesin of the bacterium, leading to membrane disruption of the pathogen. researchgate.net By eliminating the tumor-promoting bacteria from the microenvironment, Br-J-I indirectly suppresses cancer progression. researchgate.netresearchgate.net This represents an indirect mechanism of action, where the peptide does not target the cancer cell itself but rather a contributing pathogenic factor.
Pro-Coagulant Activities in Experimental Models
Among the family of jellein peptides, this compound is distinguished by its pro-coagulant activity in preclinical evaluations. nih.govresearchgate.net This hemostatic potential has been identified as a significant pharmacological property unique to this compound and not observed in other analogues like Jellein-II, -III, or -IV. nih.govresearchgate.net This activity suggests a potential role in promoting blood clotting, a critical step in hemostasis and the initial phase of wound healing. noblelifesci.com The specific mechanisms through which this compound exerts its pro-coagulant effects in experimental models are a subject of ongoing research.
Wound Healing and Tissue Regeneration Research (Preclinical Studies)
This compound has demonstrated significant potential in promoting wound healing and tissue regeneration in various preclinical models. nih.govresearchgate.net Its efficacy is often attributed to its combined antimicrobial and regenerative properties.
A notable study investigated the use of a dual-functional hydrogel constructed from this compound and 8-bromoadenosine-3′,5′-cyclic monophosphate (8Br-cAMP). nih.gov This biocompatible and biodegradable hydrogel was tested on diabetic wounds in mice that were infected with methicillin-resistant Staphylococcus aureus (MRSA). The results were significant; wounds treated with the this compound hydrogel showed a marked decrease in size at days 7 and 14 compared to untreated wounds. nih.gov This highlights the peptide's ability to facilitate tissue regeneration even in the challenging environment of a diabetic wound with a multidrug-resistant bacterial infection. nih.gov Although this compound itself has not been evaluated in isolation for healing effects, its combination with other agents like halogenated adenosines has been shown to strongly promote tissue regeneration. nih.gov
| Compound/Formulation | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Hydrogel containing this compound and 8Br-cAMP | Diabetic mice with MRSA-infected wounds | Significantly decreased wound size at days 7 and 14 compared to the untreated control group. | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| 5-fluorouracil |
| 8-bromoadenosine-3′,5′-cyclic monophosphate (8Br-cAMP) |
| Br-J-I |
| This compound |
| Jellein-II |
| Jellein-III |
| Jellein-IV |
| JIF2W |
| Metronidazole |
| Phosphatidylserine |
Structure Activity Relationship Sar Studies and Rational Design of Jellein 1 Analogues
Impact of Amino Acid Substitutions on Jellein-1 Activity
The primary sequence of Jellein-I and its related peptides (Jelleines I-III) contains a conserved seven-amino-acid sequence: PFKISIH. nih.gov The specific residues within and flanking this core sequence are significant for its antimicrobial action.
Leucine (B10760876): Jelleins I, II, and III feature a leucine residue at the C-terminal end, which is considered an important pharmacophore group for this peptide family. nih.gov The presence of this hydrophobic residue is associated with the peptides' ability to interact with the inner part of microbial membranes. nih.gov Studies have suggested that the removal of this leucine residue can lead to a reduction in antimicrobial activity. nih.gov
Phenylalanine and Tryptophan: Research into this compound analogues has shown that substituting the original phenylalanine residue can enhance bioactivity. Specifically, replacing phenylalanine with tryptophan, another hydrophobic aromatic amino acid, was found to improve the antimicrobial activity of this compound. researchgate.netnih.gov The presence of tryptophan is known to contribute to a higher affinity for the phospholipid layer of microbial cells, leading to greater permeation. researchgate.net
A delicate balance between positive charge and hydrophobicity is essential for the antimicrobial mechanism of this compound and other antimicrobial peptides (AMPs). mdpi.commdpi.com Jelleins are cationic peptides, typically carrying a net charge of +2 to +3 at a physiological pH of 7.2. nih.gov This positive charge facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes, such as those containing lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.gov
Jelleins are also characterized by a significant proportion of hydrophobic residues, ranging from 38% to 50%. nih.govresearchgate.net This hydrophobicity is crucial for the subsequent step of the antimicrobial action, where the peptide inserts into and disrupts the hydrophobic core of the bacterial membrane. nih.govmdpi.com
SAR studies have demonstrated that fine-tuning these two properties can significantly enhance biological activity. researchgate.net
Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine or arginine, can strengthen the initial interaction with bacterial membranes and boost antimicrobial potency. researchgate.netmdpi.com
Modifying hydrophobicity can also improve efficacy, but it is a more complex relationship. mdpi.com While increased hydrophobicity can enhance membrane disruption, excessive hydrophobicity can lead to reduced selectivity, increased toxicity toward host cells (hemolysis), and poor solubility. mdpi.comnih.gov
An optimized analogue of this compound, enriched in arginine and leucine, demonstrated the most potent antimicrobial activity against a range of bacteria, highlighting the success of rationally designing peptides with an optimal charge and hydrophobicity balance. nih.gov
Table 1: Effects of Amino Acid Substitutions on this compound Analogue Activity
| Position | Original Residue | Substituted Residue | Observed Effect | Reference |
|---|---|---|---|---|
| 2 | Phenylalanine (F) | Tryptophan (W) | Improved antimicrobial activity | researchgate.netnih.gov |
| 3, 5, 7 | Various | Arginine (R) / Leucine (L) | Significantly improved bioactivity | researchgate.net |
| C-terminus | Leucine (L) | (Removal) | Reduced antimicrobial activity | nih.gov |
Terminal Modifications and Their Effects on this compound Efficacy and Stability
Modifications at the N-terminus (the beginning) and C-terminus (the end) of the peptide chain are common strategies to improve the efficacy and stability of peptide-based therapeutics like this compound. nih.govcreative-peptides.com
The N-terminus of a peptide typically carries a positive charge. jpt.com Modifications at this end can alter this charge, protect against degradation by exopeptidases, and influence biological activity. jpt.com
Addition of Residues: The synthetic addition of a triad consisting of two glycine residues and one tyrosine residue (YGG) to the N-terminal region of Jelleins I–III was found to reduce or even completely eliminate their biological activity. nih.gov In contrast, for other antimicrobial peptides, the addition of a lysine residue at the N-terminus has been shown to sustain or even increase activity against various microorganisms. nih.gov
Acetylation: N-terminal acetylation is a common modification that removes the positive charge from the amino terminus. jpt.com This can be beneficial as it can make the peptide more closely mimic its structure within a native protein and can increase its stability against enzymatic degradation. jpt.com
The C-terminus of a peptide ends in a carboxyl group, which is negatively charged at physiological pH. jpt.com Modifications here can neutralize this charge and significantly enhance stability.
Amidation: Jelleins naturally possess a carboxyamide C-terminus. nih.gov This C-terminal amidation is a crucial modification that converts the C-terminal carboxyl group into an amide, thereby neutralizing its negative charge. creative-peptides.comjpt.com This change makes the peptide more stable against degradation by carboxypeptidases and can enhance its biological activity. jpt.com
Chemical Modifications for Enhanced Activity and Stability
Beyond amino acid substitution and terminal modifications, direct chemical alteration of the peptide structure offers another avenue for improving its therapeutic properties. A key challenge for peptide drugs is their susceptibility to degradation by proteases. nih.gov
One notable strategy applied to this compound is halogenation. Researchers added halogen atoms (iodine, chlorine, bromine, or fluorine) to the aromatic ring of the phenylalanine residue at position 2 of Jellein-I. nih.gov The halogen was specifically added at the para position of the ring to avoid steric hindrance. nih.gov This modification was shown to increase the chemical stability of the molecules, likely by making them more resistant to hydrolysis by proteases. nih.gov The halogenated derivatives of Jelleine-1 were effective against several bacterial strains. researchgate.net
Table 2: Effects of Chemical Modifications on this compound
| Modification Type | Residue/Position | Specific Change | Observed Effect | Reference |
|---|---|---|---|---|
| Halogenation | Phenylalanine (F) at Pos. 2 | Addition of Iodine (I) | Increased chemical stability | nih.gov |
| Halogenation | Phenylalanine (F) at Pos. 2 | Addition of Chlorine (Cl) | Increased chemical stability, effective antibacterial activity | nih.govresearchgate.net |
| Halogenation | Phenylalanine (F) at Pos. 2 | Addition of Bromine (Br) | Increased chemical stability, effective antibacterial activity | nih.govresearchgate.net |
| Halogenation | Phenylalanine (F) at Pos. 2 | Addition of Fluorine (F) | Increased chemical stability | nih.gov |
Halogenation of this compound Derivatives (e.g., Br-J-I)
One effective strategy to augment the antimicrobial prowess of this compound is through halogenation, the process of incorporating halogen atoms into the peptide's structure. Research has demonstrated that the introduction of bromine, chlorine, or iodine to the phenylalanine residue of this compound can lead to a significant enhancement in its antimicrobial and antibiofilm activities, with reported increases of 1 to 8-fold compared to the parent peptide. mdpi.combiorxiv.org
A notable example is the brominated derivative, Br-J-I, which has exhibited superior antimicrobial activity. In a comparative study against Fusobacterium nucleatum, a bacterium implicated in various infections, Br-J-I displayed a minimum inhibitory concentration (MIC) of 5 µM and a minimum bactericidal concentration (MBC) of 10 µM. mdpi.com This represents a more than 10-fold increase in potency when compared to the unmodified this compound, which had an MIC of 160 µM against the same bacterium. mdpi.com Similarly, chlorinated (Cl-J-I) and iodinated (I-J-I) analogues also showed enhanced efficacy, with MICs of 10 µM and MBCs of 40 µM and 20 µM, respectively. mdpi.com
Beyond increased potency, halogenation has been shown to confer another significant advantage: improved stability. Halogenated this compound derivatives have demonstrated a 10 to 100-fold increase in resistance to enzymatic degradation, a crucial factor for the development of viable therapeutic peptides. mdpi.com This enhanced stability, coupled with their potent antimicrobial action, underscores the potential of halogenated this compound analogues as robust candidates for further preclinical and clinical investigation.
| Compound | Minimum Inhibitory Concentration (MIC) against Fusobacterium nucleatum (µM) | Minimum Bactericidal Concentration (MBC) against Fusobacterium nucleatum (µM) |
|---|---|---|
| This compound | 160 | >320 |
| Br-J-I | 5 | 10 |
| Cl-J-I | 10 | 40 |
| I-J-I | 10 | 20 |
Conjugation with Other Chemical Moieties (e.g., Lauric Acid)
The conjugation of fatty acids to antimicrobial peptides is a widely explored strategy to modulate their activity, often by enhancing their interaction with bacterial membranes. However, in the case of this compound, the addition of lauric acid, a 12-carbon saturated fatty acid, has been shown to have a detrimental effect on its antimicrobial efficacy.
Studies have revealed that the conjugation of lauric acid to this compound can lead to a complete loss of its antimicrobial activity against certain pathogens. For instance, lauric acid-conjugated this compound was found to be inactive against the protozoan parasite Leishmania major. This observation suggests that the structural modifications induced by the fatty acid moiety can interfere with the peptide's mechanism of action.
The length of the fatty acid chain is a critical determinant of the biological activity of lipopeptides. For some antimicrobial peptides, increasing the chain length of the conjugated fatty acid can lead to a corresponding increase in antimicrobial activity, up to an optimal length. mdpi.com Beyond this optimal length, a decrease in activity is often observed. This phenomenon is attributed to factors such as the peptide's critical micelle concentration (CMC); if the CMC is too low, the peptide may self-aggregate in solution, reducing its availability to interact with bacterial membranes. mdpi.com While specific studies on this compound with a variety of fatty acid chain lengths are not extensively documented, the existing evidence with lauric acid suggests that a careful and systematic approach is necessary when considering lipidation as a strategy to enhance its therapeutic potential.
Design of Hybrid Peptides and Chimeric Constructs
To further broaden the therapeutic utility of this compound, researchers have explored the creation of hybrid peptides and chimeric constructs. This approach involves combining the this compound sequence, or fragments thereof, with other biologically active peptides to generate novel molecules with potentially synergistic or enhanced antimicrobial properties.
An area of interest has been the synergistic interaction between Jelleins and temporins, another family of antimicrobial peptides. Studies have shown that Jelleins, which are particularly active against Gram-positive bacteria, can act in synergy with temporin A and temporin B against pathogens like Staphylococcus aureus and Listeria monocytogenes. researchgate.net This synergistic effect suggests the potential for designing hybrid peptides that covalently link this compound with a temporin to create a single molecule with a broader spectrum of activity and enhanced potency.
The rational design of chimeric peptides involves selecting specific domains or sequences from different parent peptides and combining them to create a new peptide with desired attributes. For instance, a highly cationic and antimicrobial segment of this compound could be fused with a cell-penetrating peptide to improve its uptake into bacterial cells, or with a peptide that targets a specific bacterial component to enhance its specificity. While the field of this compound-based chimeric constructs is still emerging, the principles of chimeric peptide design offer a promising avenue for the development of next-generation antimicrobial agents with tailored activities and improved therapeutic profiles.
Advanced Methodologies for Jellein 1 Research
Spectroscopic and Biophysical Techniques for Structural Characterization
Circular Dichroism Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure and conformational changes of peptides and proteins in solution. nih.gov, mdpi.com, subr.edu CD measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. mdpi.com The resulting spectrum provides characteristic signals that can be used to estimate the percentages of different secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. mdpi.com, subr.edu
For peptides like Jellein-1, CD spectroscopy can reveal how its conformation changes in different environments, such as in aqueous solutions or in the presence of membrane-mimicking environments like micelles or liposomes. nih.gov Changes in the CD spectrum upon interaction with membranes can indicate the induction of ordered structures like alpha-helices or beta-sheets, which are often associated with membrane insertion or pore formation. mdpi.com
Mass Spectrometry (e.g., MALDI-TOF, ESI-Q-TOF-MS/MS) for Peptide Analysis
Mass Spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization-Quadrupole-Time of Flight-Tandem Mass Spectrometry (ESI-Q-TOF-MS/MS), are powerful tools for the analysis of peptides. nsysu.edu.tw, embrapa.br, reading.ac.uk These techniques provide precise information about the molecular weight, amino acid sequence, and post-translational modifications of peptides. nsysu.edu.tw, embrapa.br
MALDI-TOF MS is often used for rapid determination of the molecular weight of peptides and for peptide mass fingerprinting. nsysu.edu.tw, utoronto.ca ESI-Q-TOF-MS/MS, on the other hand, allows for fragmentation of the peptide ions, providing sequence information through the analysis of the resulting fragment ions. nsysu.edu.tw, embrapa.br This tandem MS approach is crucial for confirming the primary structure of synthetic or isolated peptides and for identifying modified residues. nsysu.edu.tw, embrapa.br
In the context of this compound research, these MS techniques are invaluable for verifying the purity and identity of synthetic this compound, analyzing its presence in biological samples like royal jelly, and studying any potential modifications or degradation products. nih.gov
Membrane Interaction Studies
Understanding how this compound interacts with biological membranes is fundamental to elucidating its mechanism of action, particularly its antimicrobial properties. smolecule.com, researchgate.net Several techniques are employed to study these interactions, providing insights into membrane binding, permeabilization, and potential pore formation. nih.gov, smolecule.com, nih.gov, researchgate.net
Conductivity Assays
Conductivity assays are used to measure the ability of a peptide to induce ion flux across lipid bilayers, which is indicative of membrane permeabilization or the formation of ion channels or pores. nih.gov, researchgate.net By forming channels or disrupting the membrane integrity, peptides can increase the electrical conductivity across the membrane. nih.gov
Studies on this compound using conductivity assays have shown that it can induce electric current on bacterial membranes. nih.gov Interestingly, the conductivity induced by this compound on bacterial membranes has been observed to be higher at pH 5.5 compared to pH 7.2, suggesting a role for the protonation state of its histidine residue in driving electrostatic interactions with the membrane. nih.gov
Fluorescent Probe Assays for Membrane Permeabilization (e.g., FM4-64)
Fluorescent probe assays are widely used to monitor membrane permeabilization and the uptake of molecules into cells or vesicles. thermofisher.com, thermofisher.com These assays typically utilize fluorescent dyes that can differentially label cellular compartments or indicate changes in membrane integrity. thermofisher.com, thermofisher.com
FM4-64 is a lipophilic styryl dye commonly used as a membrane-selective fluorescent probe. nih.gov, nih.gov, thermofisher.com, researchgate.net, medchemexpress.com It inserts into the outer leaflet of the plasma membrane and is internalized via endocytosis, making it a useful marker for tracking membrane trafficking and visualizing vacuolar membranes in organisms like yeast and plants. thermofisher.com, nih.gov, researchgate.net While FM4-64 is primarily used to study endocytosis and membrane dynamics, changes in its localization or fluorescence properties in the presence of a peptide like this compound could potentially indicate peptide-induced membrane disruption or altered membrane fluidity. researchgate.net However, it's important to note that FM4-64 itself is used to monitor membrane processes rather than directly measuring this compound's effect on permeabilization in the same way as, for example, a dye release assay from liposomes would. nih.gov, thermofisher.com Other fluorescent dyes that enter cells upon membrane damage, such as propidium (B1200493) iodide, are more directly used to assess membrane permeabilization by antimicrobial peptides. Fluorescent dyes like JC-1 are used to assess mitochondrial membrane potential, indicating cell health, which can be affected by membrane-targeting agents. caymanchem.com
Molecular Dynamics Simulations for Peptide-Lipid Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mdpi.com, nih.gov In the context of peptide-lipid interactions, MD simulations can provide detailed insights into how peptides interact with lipid bilayers at an atomic level, including binding, insertion, and the formation of pores or membrane defects. nih.gov, researchgate.net, mdpi.com, auxerretv.com, nih.gov
MD simulations can help to understand the forces driving peptide-membrane interactions, the conformational changes of the peptide upon binding to the membrane, and the effects of the peptide on the lipid bilayer structure and dynamics. nih.gov, researchgate.net, mdpi.com, nih.gov For this compound, MD simulations have been used to study its interactions with mimetic membrane environments. nih.gov, researchgate.net These simulations have suggested that the presence of a proline residue at the first position of this compound may contribute to its higher efficacy compared to other jelleins. nih.gov, researchgate.net Furthermore, simulations have indicated that this compound may tend to form aggregates in the presence of mimetic membranes and that the protonation of the histidine residue can enhance its interaction with anionic bilayers, potentially by accumulating on the headgroup region of the membrane and disturbing the acyl chain region, leading to leakage. nih.gov, researchgate.net
In Vitro and Ex Vivo Biological Assays
In vitro and ex vivo assays are fundamental in characterizing the direct effects of this compound on various biological targets, including microorganisms and cell lines. These controlled environments allow for detailed analysis of mechanisms of action and efficacy against specific pathogens or cellular processes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard in vitro methods used to quantify the antimicrobial potency of this compound against different bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in viable cells. nih.govbmglabtech.com
These assays typically involve preparing serial dilutions of this compound in a suitable growth medium inoculated with a standardized suspension of the target microorganism. nih.govresearchgate.net Microplate readers are often used to assess MIC values by measuring microbial growth (e.g., turbidity) at different peptide concentrations. bmglabtech.com To determine MBC, aliquots from wells showing no visible growth in the MIC assay are subcultured onto antibiotic-free agar (B569324) plates. nih.govbmglabtech.com The MBC is the lowest concentration from which no or minimal growth (typically less than 10 colonies) is observed on the agar plate after incubation. nih.govbmglabtech.com
Studies have shown that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. mdpi.comresearchgate.net For example, research has reported MIC values for this compound against E. coli O157:H7. nih.gov Another study indicated MIC and MBC values for synthetic Jellein against E. coli were 62.5 µg/ml. researchgate.net Variations in reported MIC and MBC values can depend on the specific bacterial strain, inoculum size, growth medium, and experimental protocol used.
Cell Line-Based Assays for Biological Activity
Cell line-based assays are crucial for evaluating the effects of this compound on mammalian cells, providing insights into potential therapeutic applications beyond direct antimicrobial action, such as anti-inflammatory or anti-cancer activities, and assessing cytotoxicity. These assays utilize various established cell lines representative of different tissues or disease states.
Common cell line assays include those measuring cell viability, proliferation, and cytotoxicity using methods like the MTT assay or sulforhodamine B (SRB) assay. researchgate.net this compound has been investigated for its effects on tumor cell growth, suggesting an indirect modulation of this process. dntb.gov.uanih.gov Studies have also explored its impact on immune cells, such as the induction of immune cell numbers, as observed in Galleria mellonella larvae. mdpi.com Furthermore, cell line studies are used to assess the hemolytic activity of this compound against red blood cells, which is an important indicator of potential toxicity. researchgate.netnih.gov Research indicates negligible hemolytic activity for this compound. researchgate.netresearchgate.net
Synergy Testing with Other Antimicrobial Agents
Synergy testing is employed to evaluate whether the combination of this compound with other antimicrobial agents results in an enhanced effect compared to the individual compounds. This approach is particularly relevant in the context of combating multidrug-resistant (MDR) bacteria and potentially reducing the effective dose of each agent. mdpi.com
Synergy is typically assessed using checkerboard assays or time-kill studies. The checkerboard assay involves testing a range of concentrations of both this compound and a second antimicrobial agent in combination to determine the fractional inhibitory concentration index (FICI). mdpi.com An FICI of ≤ 0.5 generally indicates synergy. mdpi.com Time-kill studies measure the rate of bacterial killing over time when exposed to the agents alone and in combination. nih.gov
Studies have demonstrated synergistic effects between this compound and other antimicrobial peptides, such as temporins, against specific bacterial strains like Staphylococcus aureus and Listeria monocytogenes. mdpi.comresearchgate.netnih.gov This synergy suggests that combinations involving this compound could be a promising strategy for developing new antimicrobial therapies. mdpi.comfrontiersin.org
In Vivo Preclinical Animal Models for Efficacy Studies
In vivo preclinical animal models are essential for evaluating the efficacy of this compound in a complex biological system, providing critical data on its potential as a therapeutic agent before human trials. These models allow researchers to study the peptide's effects on infection, disease progression, and physiological responses within a living organism. premierconsulting.com
Various animal models are utilized depending on the targeted condition. For evaluating antimicrobial efficacy, infection models are commonly used. For instance, the Galleria mellonella larval model has been employed to assess the effectiveness of this compound against Listeria monocytogenes infection. mdpi.com Results from such studies have shown that this compound can improve the survival rate of infected larvae and influence immune parameters. mdpi.com
For investigating other potential therapeutic activities, such as anti-cancer effects, xenograft mouse models are frequently used. These models involve implanting human cancer cells into immunocompromised mice. While native this compound alone may not show significant effects in some cancer models, modified this compound derivatives or combinations with other peptides have demonstrated significant tumor inhibition in studies using glioblastoma, leukemia, and lung carcinoma models in mice. researchgate.net
Preclinical studies also involve assessing the impact of this compound on inflammatory processes and wound healing, as suggested by its reported activities. dntb.gov.uanih.gov Although specific animal models for these effects of this compound are not detailed in the provided context, such investigations would typically involve relevant disease models in rodents or other suitable animals. Preclinical efficacy studies aim to provide quantitative results to assess the potential benefit of a compound. plos.org
Here is a table summarizing some reported MIC data for this compound:
| Microorganism | This compound Form | MIC (µg/mL) | Source |
| Escherichia coli O157:H7 | Jelleine-1 | Varies | nih.gov |
| Escherichia coli | Synthetic Jellein | 62.5 | researchgate.net |
| Staphylococcus aureus A170 | Jelleine-1 | >200 | up.ac.za |
| Listeria monocytogenes | Jelleine-1 | >200 | up.ac.za |
| Salmonella typhimurium | Jelleine-1 | >200 | up.ac.za |
| Various Gram-positive & Negative Bacteria | Natural Jelleines | Varies | mdpi.comresearchgate.net |
Note: Specific MIC values can vary between studies due to differences in methodology.
Here is a table summarizing an in vivo efficacy finding:
| Animal Model | Infection Target | This compound Dose (mg/kg) | Outcome Measured | Key Finding | Source |
| Galleria mellonella larvae | Listeria monocytogenes | 10, 20, 40 | Larval Survival | Increased survival by 10%, 20%, and 30% respectively | mdpi.com |
Future Perspectives in Jellein 1 Chemical Biology and Biomedical Research
Elucidation of Novel Molecular Targets and Signaling Pathways
While Jellein-1's primary mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death, particularly at acidic pH levels, the full spectrum of its molecular targets and the signaling pathways it influences in various biological contexts are still under investigation. smolecule.comcapes.gov.br Studies using conductivity assays and molecular dynamics simulations have provided insights into its interaction with lipid membranes, highlighting the role of specific amino acid residues and the formation of aggregates in membrane permeabilization. smolecule.comcapes.gov.brresearchgate.net
Beyond direct membrane disruption, this compound has shown promise in modulating tumor cell growth and controlling inflammatory processes, suggesting interactions with host cell components and signaling cascades. nih.govresearchgate.net Future research aims to identify the specific receptors or intracellular targets through which this compound exerts these effects. Understanding these interactions at a molecular level is crucial for fully unlocking its therapeutic potential, particularly in complex diseases like cancer and inflammatory conditions. nih.govresearchgate.net
Development of this compound as a Prototype for Next-Generation Peptidomimetics
This compound's peptide nature, while conferring high specificity, also presents challenges related to stability and bioavailability due to susceptibility to enzymatic degradation. nih.govresearchgate.netmdpi.comnih.gov This has led to the exploration of this compound as a prototype for the development of peptidomimetics – compounds that mimic the structural and functional properties of peptides but with enhanced stability and pharmacokinetic profiles. nih.govdoi.org
Research findings indicate that modifications to the this compound sequence, such as the substitution of amino acids to fine-tune cationic charge, polarity, and basicity, can significantly improve its bioactivity. researchgate.net For instance, incorporating additional arginine and leucine (B10760876) residues has been shown to enhance its antimicrobial efficacy, particularly against multidrug-resistant Pseudomonas aeruginosa. researchgate.net Halogenation of this compound has also been demonstrated to increase its chemical and proteolytic stability. nih.govresearchgate.netnih.gov Future efforts in this area will focus on rational design based on structure-activity relationships and the synthesis of novel peptidomimetic analogs with optimized therapeutic properties, including increased resistance to proteases and improved target specificity.
Advanced Strategies for Enhanced Stability and Biodistribution
Improving the stability and biodistribution of this compound is critical for its successful translation into clinical applications. Its susceptibility to proteolytic degradation in biological fluids necessitates the development of strategies to protect the peptide and ensure it reaches its target tissues at effective concentrations. nih.govresearchgate.netmdpi.comnih.gov
Current and future research focuses on several approaches, including chemical modifications like the incorporation of D-amino acids or peptide cyclization, which can enhance resistance to enzymatic breakdown. mdpi.comnih.gov Additionally, the development of advanced delivery systems, such as encapsulation in nanoparticles or integration into hydrogels, is being explored to improve its half-life and target-specific delivery. mdpi.comresearchgate.net These strategies aim to overcome the inherent limitations of peptide drugs, allowing this compound or its analogs to be administered effectively and maintain therapeutic levels in the body.
Role of this compound in Combating Antimicrobial Resistance
The increasing global threat of antimicrobial resistance underscores the importance of developing new agents with novel mechanisms of action. nih.govresearchgate.netmdpi.com this compound, with its membrane-disrupting activity, offers a promising alternative to conventional antibiotics, which often target specific intracellular processes that can be readily modified by bacteria to develop resistance. smolecule.comnih.govcapes.gov.brmdpi.com
Studies have demonstrated this compound's effectiveness against a range of Gram-positive and Gram-negative bacteria, including clinical isolates of multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. nih.govresearchgate.net Furthermore, in vitro studies have indicated a low potential for this compound to induce bacterial resistance, a significant advantage in the fight against superbugs. nih.gov Future research will continue to explore this compound's activity against a broader spectrum of resistant pathogens and investigate the mechanisms by which bacteria might attempt to develop resistance to this peptide, informing strategies to mitigate such possibilities.
Integration of this compound Research with Omics Technologies (e.g., Proteomics, Genomics)
The application of high-throughput 'omics' technologies, such as genomics, transcriptomics, and proteomics, is poised to significantly advance this compound research. humanspecificresearch.orgnih.govuninet.eduresearchgate.netnih.gov These technologies enable large-scale, comprehensive analysis of biological systems, providing deep insights into the molecular changes induced by this compound treatment in both pathogens and host cells. humanspecificresearch.orgnih.govuninet.eduresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What established methodologies are recommended for characterizing the structural and functional properties of Jellein-1?
- Methodological Answer :
-
Structural characterization : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve atomic-level structures. For purity and molecular weight, employ high-resolution mass spectrometry (HR-MS) and HPLC coupled with UV-Vis detection .
-
Functional analysis : Conduct dose-response assays (e.g., IC₅₀ determination) in in vitro models (e.g., microbial or mammalian cell lines) to evaluate bioactivity. Include controls for solvent effects and cell viability .
-
Data validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility.
Table 1 : Common Techniques for this compound Characterization
Technique Application Detection Limit Key References NMR Structural elucidation 0.1–1 mM HR-MS Molecular weight 1–100 ppm HPLC-UV Purity assessment 0.01–1 µg/mL
Q. How should researchers design experiments to assess this compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Hypothesis-driven approach : Formulate testable hypotheses (e.g., "this compound inhibits Protein X via competitive binding").
- Controls : Include positive controls (known inhibitors) and negative controls (vehicle-only treatments) .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Use pathway enrichment tools (e.g., KEGG) for data interpretation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across experimental models be systematically resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, cell types) to identify variability sources (e.g., assay conditions, solvent compatibility) .
- Cross-validation : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) while controlling for batch effects .
- Statistical modeling : Apply multivariate regression to isolate confounding variables (e.g., cell passage number, serum concentration) .
Q. What advanced strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Rational design : Use computational tools (e.g., molecular docking, DFT calculations) to predict substituent effects on binding affinity .
-
Parallel synthesis : Employ combinatorial chemistry to generate derivative libraries. Characterize products via LC-MS and validate bioactivity in high-throughput screens .
-
Data-driven iteration : Apply machine learning (e.g., random forests) to correlate structural features with activity trends .
Table 2 : Key Variables in SAR Studies of this compound Derivatives
Variable Impact on Activity Optimization Strategy Substituent polarity Binding affinity Introduce hydrophilic groups Stereochemistry Target selectivity Chiral resolution via HPLC
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in animal models using LC-MS/MS .
- Tissue-specific analysis : Use immunohistochemistry or spatial transcriptomics to assess target engagement in relevant organs .
- Mechanistic deconvolution : Compare in vitro target inhibition with in vivo phenotypic outcomes (e.g., survival, biomarker levels) .
Methodological Frameworks
- P-E/I-C-O Framework (Population, Exposure/Intervention, Control, Outcome):
- Define variables for comparative studies (e.g., "Does this compound (E) reduce inflammation (O) in murine macrophages (P) compared to dexamethasone (C)?"). Use "shell tables" to predefine data collection parameters .
- Data Contradiction Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
